Cas no 397283-53-3 (3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine)
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine
- cid_4174260
- CHEMBL2000414
- BDBM91482
- HMS1422O06
- SR-01000449374-1
- 2-(2-methoxyphenyl)-3-(phenylsulfonyl)thiazolidine
- 3-(benzenesulfonyl)-2-(2-methoxyphenyl)thiazolidine
- SR-01000449374
- Z57289601
- MLS002170316
- 397283-53-3
- Oprea1_133748
- SMR001250633
- IFLab1_003834
- 3-besyl-2-(2-methoxyphenyl)thiazolidine
- EU-0073326
- AKOS001185866
- 2-(2-methoxyphenyl)-3-(phenylsulfonyl)-1,3-thiazolidine
- IDI1_009941
- F0804-1164
-
- Inchi: 1S/C16H17NO3S2/c1-20-15-10-6-5-9-14(15)16-17(11-12-21-16)22(18,19)13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3
- InChI Key: YUBRXPLLZQONCZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(N1CCSC1C1C=CC=CC=1OC)(=O)=O
Computed Properties
- Exact Mass: 335.06498575g/mol
- Monoisotopic Mass: 335.06498575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 457
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 80.3Ų
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0804-1164-2μmol |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine |
397283-53-3 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F0804-1164-5μmol |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine |
397283-53-3 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0804-1164-10μmol |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine |
397283-53-3 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0804-1164-1mg |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine |
397283-53-3 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F0804-1164-2mg |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine |
397283-53-3 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F0804-1164-3mg |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine |
397283-53-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0804-1164-4mg |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine |
397283-53-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F0804-1164-5mg |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine |
397283-53-3 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0804-1164-10mg |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine |
397283-53-3 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine
Introduction to 3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine (CAS No. 397283-53-3)
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine, identified by the Chemical Abstracts Service Number (CAS No.) 397283-53-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound features a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms, making it a versatile scaffold for drug discovery. The presence of a benzenesulfonyl group and a 2-methoxyphenyl substituent further enhances its structural complexity and potential biological activity.
The compound’s unique structural features position it as a promising candidate for various therapeutic applications. The thiazolidine moiety is well-documented for its role in bioactive molecules, particularly in nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. Its ability to interact with biological targets such as enzymes and receptors makes it an attractive building block for medicinal chemists. Additionally, the benzenesulfonyl group often serves as a pharmacophore, contributing to the compound’s binding affinity and selectivity.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine. Research has indicated that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. Specifically, studies have suggested that it could interfere with the activity of cyclooxygenase (COX) enzymes, which are key targets for NSAIDs. The 2-methoxyphenyl substituent may also contribute to its biological activity by modulating enzyme-substrate interactions or by influencing receptor binding.
Moreover, the compound’s structural motif aligns with emerging trends in drug design, where hybrid molecules combining multiple pharmacophoric elements are being developed to achieve enhanced efficacy and reduced side effects. The combination of a thiazolidine core with sulfonyl and methoxyphenyl groups creates a multifaceted structure that could interact with multiple biological targets simultaneously. This approach is particularly relevant in the development of next-generation therapeutics aimed at addressing complex diseases.
Recent advancements in computational chemistry have facilitated the rapid screening of compounds like 3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine for potential biological activity. Molecular docking simulations have been employed to predict how this molecule might bind to specific protein targets, providing insights into its mechanism of action. These computational studies have corroborated experimental findings and have helped guide further optimization efforts.
Experimental validation of the compound’s pharmacological properties has involved both in vitro and in vivo assays. In vitro studies have demonstrated its ability to inhibit certain enzymatic activities relevant to inflammation and pain relief. For instance, preliminary data suggest that it may block the production of prostaglandins by inhibiting COX-1 and COX-2 enzymes. Additionally, its interaction with other inflammatory mediators has been explored, indicating potential applications in managing chronic inflammatory conditions.
In vivo studies have further supported the therapeutic potential of 3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine. Animal models of inflammation have shown that this compound can reduce inflammatory responses without significant side effects at effective doses. These findings are particularly encouraging given the challenges associated with developing NSAIDs that balance efficacy with safety profiles. The compound’s ability to modulate inflammatory pathways without causing gastrointestinal or cardiovascular issues makes it an attractive candidate for further development.
The synthesis of 3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the benzenesulfonyl group typically involves sulfonylation reactions, while the attachment of the 2-methoxyphenyl moiety may be achieved through Friedel-Crafts alkylation or other coupling reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
The compound’s physicochemical properties are also critical considerations in drug development. Its solubility, stability, and metabolic profile must be evaluated to determine its suitability for formulation into pharmaceutical products. Computational tools have been instrumental in predicting these properties before experimental testing, thereby streamlining the drug discovery process.
Future research directions for 3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine include exploring its potential in treating other diseases beyond inflammation-related conditions. For example, its interaction with viral proteases or DNA polymerases could make it relevant in antiviral therapies. Additionally, modifications to its structure could enhance its bioavailability or target specificity without compromising its therapeutic efficacy.
The growing body of evidence supporting the biological activity of this compound underscores its significance as a pharmaceutical lead molecule. As research continues to uncover new applications and optimize its properties, 3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine (CAS No. 397283-53-3) is poised to play a valuable role in addressing unmet medical needs.
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